molecular formula C6H12O3 B1222675 Threo-3-Hydroxy-2-methylbutyric acid CAS No. 65830-32-2

Threo-3-Hydroxy-2-methylbutyric acid

Cat. No. B1222675
CAS RN: 65830-32-2
M. Wt: 132.16 g/mol
InChI Key: FFJMPYODEQVBEX-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threo-3-hydroxy-2-methylbutyric acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Threo-3-hydroxy-2-methylbutyric acid is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Threo-3-hydroxy-2-methylbutyric acid has been primarily detected in urine.
Threo-3-Hydroxy-2-methylbutyric acid is a 3-hydroxy carboxylic acid.

properties

CAS RN

65830-32-2

Product Name

Threo-3-Hydroxy-2-methylbutyric acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3/t4-,5+/m1/s1

InChI Key

FFJMPYODEQVBEX-UHNVWZDZSA-N

Isomeric SMILES

C[C@H]([C@H](C)O)C(=O)OC

SMILES

CC(C(C)O)C(=O)OC

Canonical SMILES

CC(C(C)O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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